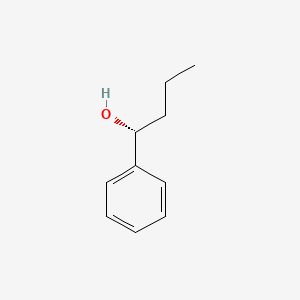

(R)-(+)-1-Phenyl-1-butanol

Description

BenchChem offers high-quality (R)-(+)-1-Phenyl-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-Phenyl-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030850 | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22144-60-1 | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLBUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Stereochemistry and Absolute Configuration of (+)-1-Phenyl-1-butanol

Abstract: This technical guide provides a comprehensive overview of the stereochemistry of 1-phenyl-1-butanol, with a specific focus on the determination of the absolute configuration of its dextrorotatory enantiomer, (+)-1-phenyl-1-butanol. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, stereochemical analysis, and chiroptical properties of this important chiral alcohol. We will explore the causality behind experimental choices in asymmetric synthesis and provide validated protocols for its preparation and characterization.

The Significance of Chirality in Modern Chemistry

In the fields of pharmaceutical science and materials research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different biological activities. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. Therefore, the ability to selectively synthesize and unambiguously determine the absolute configuration of a single enantiomer is a cornerstone of modern chemical synthesis.

1-Phenyl-1-butanol is a chiral secondary alcohol featuring a stereocenter at the carbinol carbon (C1)[1]. This chiral building block, or synthon, is valuable for introducing chirality into more complex target molecules[1]. The molecule exists as a pair of enantiomers: (R)-1-phenyl-1-butanol and (S)-1-phenyl-1-butanol. This guide focuses on the dextrorotatory enantiomer, denoted as (+)-1-phenyl-1-butanol, and the elucidation of its absolute configuration.

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

To study a single enantiomer, it must first be synthesized with high enantiomeric purity. The asymmetric reduction of the corresponding prochiral ketone, butyrophenone (1-phenyl-1-butanone), is a highly effective strategy. Among the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction[2].

Causality of the CBS Reduction: This method utilizes a chiral oxazaborolidine catalyst, derived from the natural amino acid proline, to control the stereochemical outcome of a borane reduction[3]. The success of the CBS reduction hinges on two key factors:

-

Lewis Acid Activation: The endocyclic boron atom of the CBS catalyst is a potent Lewis acid. It coordinates to the carbonyl oxygen of the ketone, activating it for reduction and holding it in a rigid, predictable orientation[4].

-

Directed Hydride Delivery: The Lewis basic nitrogen atom of the catalyst coordinates to the borane (BH₃) reducing agent. This brings the hydride source into close proximity to the activated ketone, facilitating an intramolecular, face-selective hydride transfer via a stable six-membered transition state[3][4].

The steric environment of the catalyst dictates that the ketone orients its substituents to minimize steric clash. The larger substituent (phenyl group) preferentially occupies a pseudo-equatorial position, while the smaller substituent (propyl group) takes the pseudo-axial position. This locks the ketone in place, exposing one face to hydride attack, leading to the formation of one enantiomer in high excess[3]. Using the (R)-CBS catalyst, for instance, predictably yields the (R)-alcohol.

Visualizing the CBS Reduction Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a single enantiomer of 1-phenyl-1-butanol via CBS reduction.

Caption: Workflow for the CBS reduction of butyrophenone.

Determination of Absolute Configuration

With an enantiomerically enriched sample in hand, the next critical step is to determine its absolute configuration—that is, to assign it as either (R) or (S). For 1-phenyl-1-butanol, this is primarily achieved through the measurement of its optical activity.

3.1. Optical Rotation

Chiral molecules have the property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using a polarimeter[5]. The direction and magnitude of this rotation are characteristic physical properties of a chiral compound[5].

-

Dextrorotatory (+): The compound rotates the plane of polarized light in a clockwise direction.

-

Levorotatory (-): The compound rotates the plane of polarized light in a counter-clockwise direction.

It is crucial to understand that there is no direct correlation between the (R)/(S) designation, which is a system of nomenclature based on atomic priorities, and the direction of optical rotation (+)/(-)[5]. The latter is an experimentally determined value.

For 1-phenyl-1-butanol, it has been experimentally established and is widely documented that the enantiomer exhibiting a positive optical rotation is the (R)-enantiomer [1][6][7].

3.2. Chiroptical Data

The specific rotation, [α], is a standardized measure of optical rotation. For (+)-1-phenyl-1-butanol, a representative value is:

| Property | Value | Conditions | Source |

| Compound | (R)-(+)-1-Phenyl-1-butanol | [7] | |

| CAS Number | 22144-60-1 | [6][7] | |

| Molecular Weight | 150.22 g/mol | [6] | |

| Specific Rotation ([α]²⁰/D) | +55° | c = 5 in chloroform | [7] |

| Enantiomeric Excess (ee) | >98% | Determined by GLC | [7] |

This table summarizes the key chiroptical properties of the dextrorotatory enantiomer of 1-phenyl-1-butanol. The positive sign of the specific rotation confirms its dextrorotatory nature, which corresponds to the (R) absolute configuration.

Experimental Protocols

The following protocols are provided as a self-validating system, including steps for synthesis, purification, and characterization to ensure both chemical purity and enantiomeric integrity.

Protocol 1: Asymmetric Synthesis via CBS Reduction

Objective: To synthesize (R)-(+)-1-phenyl-1-butanol from butyrophenone with high enantioselectivity.

Materials:

-

Butyrophenone (1-phenyl-1-butanone)

-

(R)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-CBS catalyst solution (e.g., 0.1 equivalents). Cool the flask to 0°C in an ice bath.

-

Borane Addition: Slowly add the borane-THF solution (e.g., 1.0 equivalents) to the catalyst solution. Stir for 15 minutes at 0°C. This pre-complexation step is crucial for activating the catalyst and the reducing agent[4].

-

Substrate Addition: Add a solution of butyrophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.

-

Workup: Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure alcohol.

Protocol 2: Determination of Optical Rotation

Objective: To measure the specific rotation of the synthesized (R)-1-phenyl-1-butanol to confirm its absolute configuration.

Materials:

-

Enantiomerically pure (R)-1-phenyl-1-butanol

-

Chloroform (spectroscopic grade)

-

Polarimeter (with sodium D-line, λ = 589 nm)

-

1 dm polarimeter cell

-

Volumetric flask

Procedure:

-

Sample Preparation: Accurately weigh a sample of the purified alcohol (e.g., 250 mg) and dissolve it in chloroform in a 5.0 mL volumetric flask. This corresponds to a concentration (c) of 0.05 g/mL or 5 g/100mL.

-

Instrument Blank: Fill the polarimeter cell with pure chloroform and take a blank reading.

-

Sample Measurement: Rinse and fill the cell with the sample solution. Record the observed rotation (α) at 20°C. Ensure no air bubbles are present in the light path.

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm) (typically 1 dm)

-

c = concentration in g/100mL

A value close to +55° confirms the product as (R)-(+)-1-phenyl-1-butanol[7].

-

Visualizing the Logic of Configuration Assignment

The following diagram outlines the logical flow from experimental observation to the definitive assignment of absolute configuration.

Caption: Logical path to assigning absolute configuration.

Conclusion

The absolute configuration of (+)-1-phenyl-1-butanol is unequivocally assigned as (R). This determination is grounded in the well-established enantioselective synthesis using methods like the CBS reduction, which provides predictable stereochemical outcomes, and is confirmed by chiroptical measurements. The positive sign of its specific rotation ([α]²⁰/D = +55° in chloroform) is the key experimental evidence that links the dextrorotatory isomer to the (R) stereochemical descriptor. For professionals in drug development and chemical synthesis, a rigorous understanding and application of these principles are essential for the creation of safe, effective, and stereochemically pure molecules.

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (+)-1-Phenylbutanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Soai, K., et al. (1995). Asymmetric induction by a chiral catalyst with small enantiomeric excess: (2S)-N,N-Dibutyl-2-amino-1,1-diphenyl-1-butanol. Organic Syntheses, Coll. Vol. 10, p.305 (2004); Vol. 73, p.1 (1996).

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 21, 2026, from [Link]

-

YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. Retrieved January 21, 2026, from [Link]

Sources

- 1. (R)-(+)-1-Phenyl-1-butanol | 22144-60-1 | Benchchem [benchchem.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-1-Phenyl-1-butanol 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic data for (R)-1-phenyl-1-butanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-Phenyl-1-butanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral alcohol, (R)-1-phenyl-1-butanol. Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. Beyond presenting raw data, this guide emphasizes the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. The methodologies for data acquisition are detailed to ensure reproducibility and validation, upholding the principles of scientific integrity.

Introduction: The Significance of (R)-1-Phenyl-1-butanol

(R)-1-phenyl-1-butanol (CAS No: 22144-60-1) is a chiral secondary alcohol with applications as a versatile building block in asymmetric synthesis.[1][2] Its structure, featuring a stereocenter at the carbinol carbon, makes it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. The precise and unambiguous characterization of its structure and purity is paramount, for which spectroscopic methods are the gold standard. This guide serves as an authoritative reference for its ¹H NMR, ¹³C NMR, IR, and MS spectral signatures.

The molecular formula of (R)-1-phenyl-1-butanol is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol .[2]

Molecular Structure and Properties

A fundamental understanding of the molecule's connectivity and stereochemistry is essential before interpreting its spectra.

Caption: Molecular structure of (R)-1-phenyl-1-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of distinct protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for (R)-1-phenyl-1-butanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H |

| 4.65 | Triplet | 1H | H -C(O) |

| 1.90 | Singlet (broad) | 1H | OH |

| 1.65 - 1.80 | Multiplet | 2H | H ₂C-CH(O) |

| 1.25 - 1.45 | Multiplet | 2H | H ₂C-CH₃ |

| 0.90 | Triplet | 3H | CH ₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.25 - 7.40 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals correspond to the ortho, meta, and para protons.

-

Benzylic Proton (4.65 ppm): The proton attached to the stereocenter (the carbinol carbon) appears as a triplet. This is due to coupling with the adjacent two protons on the methylene group of the butyl chain. Its downfield shift is caused by the deshielding effects of both the adjacent oxygen atom and the phenyl ring.

-

Hydroxyl Proton (1.90 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary with concentration and temperature due to hydrogen bonding. It generally does not couple with adjacent protons because of rapid chemical exchange.

-

Aliphatic Protons (0.90 - 1.80 ppm): The signals for the propyl chain attached to the stereocenter are observed in the upfield region. The terminal methyl group (CH₃) at 0.90 ppm appears as a triplet, coupling to the adjacent two methylene protons. The two methylene groups (CH₂) appear as complex multiplets due to coupling with their neighbors. The protons of the methylene group adjacent to the stereocenter are diastereotopic, which can lead to more complex splitting than a simple quartet, often appearing as a multiplet.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-1-phenyl-1-butanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C (quaternary) |

| 128.4 | Ar-C H (ortho/meta) |

| 127.3 | Ar-C H (para) |

| 125.9 | Ar-C H (ortho/meta) |

| 76.2 | C -OH |

| 42.1 | C H₂-CH(O) |

| 18.9 | C H₂-CH₃ |

| 13.9 | C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (125.9 - 144.9 ppm): Four distinct signals are observed for the six aromatic carbons due to symmetry. The quaternary carbon (ipso-carbon) attached to the butyl chain is the most downfield (144.9 ppm) and has a lower intensity. The other three signals correspond to the protonated ortho, meta, and para carbons.

-

Carbinol Carbon (76.2 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, causing it to appear at a characteristic downfield shift.

-

Aliphatic Carbons (13.9 - 42.1 ppm): The three carbons of the propyl chain appear in the upfield region, consistent with sp³-hybridized carbons in an alkane-like environment.

NMR Experimental Protocol

Caption: Standard workflow for NMR data acquisition and processing.

Protocol Steps:

-

Sample Preparation: Accurately weigh 5-15 mg of (R)-1-phenyl-1-butanol. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay). Acquire the spectrum using a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Using a standard broadband probe, acquire the proton-decoupled ¹³C spectrum. A larger number of scans (typically 512 to 2048) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction on the resulting spectra. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for (R)-1-phenyl-1-butanol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500–3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100–3000 | C-H stretch | Aromatic | Medium |

| 3000–2850 | C-H stretch | Aliphatic | Medium |

| 1600, 1495, 1450 | C=C stretch (in-ring) | Aromatic | Medium-Weak |

| 1320–1000 | C-O stretch | Secondary Alcohol | Strong |

| 750, 700 | C-H "oop" bend | Monosubstituted Aromatic | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch (3500–3200 cm⁻¹): The most prominent feature is a strong, broad absorption band characteristic of a hydrogen-bonded hydroxyl group.[3] The broadness is a direct result of the different hydrogen-bonding environments present in the sample.[4][5]

-

C-H Stretches (3100–2850 cm⁻¹): Two types of C-H stretching vibrations are observed. The absorptions just above 3000 cm⁻¹ are typical for sp² C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the butyl chain.[3]

-

C-O Stretch (1320–1000 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bond of the secondary alcohol.

-

Aromatic Region (1600-1450 cm⁻¹ and 750-700 cm⁻¹): The sharp peaks at ~1600 and ~1450-1500 cm⁻¹ are due to carbon-carbon stretching within the phenyl ring. The strong absorptions around 750 and 700 cm⁻¹ are out-of-plane ("oop") C-H bending vibrations that are highly characteristic of a monosubstituted benzene ring.

IR Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid (R)-1-phenyl-1-butanol directly onto the ATR crystal. If the sample is an oil at room temperature, a single drop is sufficient.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule by ionizing it and separating the resulting ions based on their mass-to-charge (m/z) ratio.

Table 4: Major Mass Fragments for 1-Phenyl-1-butanol (Electron Ionization)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 150 | < 5 | [C₁₀H₁₄O]⁺˙ (Molecular Ion, M⁺˙) |

| 132 | ~ 20 | [M - H₂O]⁺˙ |

| 107 | 100 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ |

| 91 | ~ 30 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | ~ 60 | [C₆H₇]⁺ |

| 77 | ~ 40 | [C₆H₅]⁺ (Phenyl ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 150): The molecular ion peak is often weak or absent in the spectra of alcohols due to its instability and facile fragmentation.[6]

-

Loss of Water (m/z 132): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at [M-18]⁺˙.

-

Base Peak (m/z 107): The most abundant fragment, or base peak, is observed at m/z 107. This corresponds to the benzylic cation [C₆H₅CH(OH)]⁺, which is highly stabilized by resonance with the phenyl ring. This is the characteristic alpha-cleavage of an alcohol. The cleavage of the C-C bond between the carbinol carbon and the rest of the alkyl chain is highly favored.

-

Other Fragments (m/z 91, 77): The peak at m/z 91 is characteristic of the tropylium ion, formed by rearrangement of the benzyl cation ([C₆H₅CH₂]⁺). The peak at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺, resulting from further fragmentation.

MS Fragmentation Workflow

Caption: Primary fragmentation pathway for 1-phenyl-1-butanol in EI-MS.

MS Experimental Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of (R)-1-phenyl-1-butanol (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5, a 5%-phenyl-methylpolysiloxane column).[7] The GC oven temperature program is set to separate the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a definitive fingerprint for the characterization of (R)-1-phenyl-1-butanol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environments of each atom. IR spectroscopy validates the presence of key functional groups, namely the hydroxyl and monosubstituted phenyl groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable benzylic cation. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chiral building block.

References

-

National Institute of Standards and Technology (NIST). 1-Phenyl-1-butanol. NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. 1-Phenyl-1-butanol. PubChem Compound Summary for CID 95372. [Link]

-

National Center for Biotechnology Information. (R)-1-Phenyl-1-butanol. PubChem Compound Summary for CID 5325938. [Link]

-

SpectraBase. (S)-1-Phenylbutane-1-ol Spectrum. Wiley. [Link]

-

Pawlus, S., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. The Journal of Physical Chemistry B. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.[Link]

-

National Institute of Standards and Technology (NIST). IR Spectrum of 1-Phenyl-1-butanol. NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry. Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts.[Link]

-

Clark, J. The Mass Spectrum of Butan-1-ol. Chemguide. [Link]

-

Pawlus, S., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Phenyl-1-butanol [webbook.nist.gov]

- 2. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Supramolecular Structure of Phenyl Derivatives of Butanol Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

Physical properties of enantiomerically pure 1-phenyl-1-butanol

An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure 1-Phenyl-1-Butanol

Foreword: In the realm of pharmaceutical development and asymmetric synthesis, the characterization of chiral molecules is not merely a procedural step but the foundation of safety, efficacy, and reproducibility. 1-Phenyl-1-butanol, a chiral secondary alcohol, serves as a critical building block for numerous active pharmaceutical ingredients. Its stereocenter dictates its interaction with biological systems, making the precise understanding of the physical properties of its individual enantiomers—(R) and (S)—an absolute necessity. This guide provides a comprehensive, field-proven exploration of these properties, moving beyond a simple recitation of data to explain the causality behind the analytical techniques used for their determination.

Optical Activity: The Definitive Chiral Signature

The primary, and most fundamental, physical difference between enantiomers is their interaction with plane-polarized light. This property, known as optical activity, is the cornerstone for identifying and quantifying enantiomeric purity. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions.

-

The (S)-(–)-enantiomer is levorotatory (rotates light to the left, or counter-clockwise).

-

The (R)-(+)-enantiomer is dextrorotatory (rotates light to the right, or clockwise).[1]

A 50:50 mixture of both, known as a racemic mixture, exhibits no net optical rotation as the opposing rotations cancel each other out.

Causality in Experimental Design: Polarimetry

The choice of polarimetry as the primary analytical tool is dictated by its direct and sensitive measurement of this unique chiral property. The specific rotation, [α], is a standardized and characteristic value for a pure enantiomer. It is dependent on several key parameters which must be rigorously controlled for data to be valid and comparable.

[α]λT = α / (l × c)

-

α: The observed rotation, which is the raw experimental output.

-

T: Temperature (in °C), as molecular motion can affect the interaction with light.

-

λ: Wavelength of the light source. The sodium D-line (589 nm) is the historical and most common standard.[2]

-

l: Path length of the sample cell (in decimeters, dm). Longer path lengths amplify the observed rotation, increasing precision.[2]

-

c: Concentration of the sample (in g/mL). The number of chiral molecules in the light's path directly correlates with the magnitude of rotation.[2]

Data Summary: Specific Rotation

The following table summarizes the reported specific rotation values for the enantiomers of 1-phenyl-1-butanol. The solvent is a critical parameter, as solute-solvent interactions can significantly influence the measured rotation.

| Enantiomer | Specific Rotation [α] | Conditions | Source |

| (S)-(–)-1-Phenyl-1-butanol | -48.6° | 21°C, c = 5 in chloroform | |

| (R)-(+)-1-Phenyl-1-butanol | +55° | 20°C, c = 5 in chloroform |

Self-Validating Protocol: Polarimetric Analysis

This protocol is designed to ensure accuracy through systematic calibration and control of experimental variables.

Objective: To determine the specific rotation of an enantiomerically pure sample of 1-phenyl-1-butanol.

Instrumentation & Materials:

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

1 dm polarimeter cell

-

Analytical balance (± 0.0001 g)

-

10 mL volumetric flask (Class A)

-

Sample of enantiomerically pure 1-phenyl-1-butanol

-

Spectroscopic grade chloroform

Step-by-Step Methodology:

-

System Calibration (Blank Measurement): a. Fill the 1 dm polarimeter cell with spectroscopic grade chloroform. b. Ensure no air bubbles are present in the light path by tilting the cell.[3] c. Place the cell in the polarimeter. d. Record the optical rotation. This value should be 0.00° ± instrument tolerance. This step validates the optical inactivity of the solvent and calibrates the instrument baseline.

-

Sample Preparation: a. Accurately weigh approximately 500 mg of the 1-phenyl-1-butanol sample. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve and dilute to the mark with chloroform. Ensure complete dissolution and thermal equilibration to room temperature before final dilution. This yields a precise concentration (c) of ~0.05 g/mL.

-

Sample Measurement: a. Rinse the polarimeter cell with a small aliquot of the prepared sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell in the polarimeter and allow the reading to stabilize. d. Record the observed rotation (α) to the nearest 0.01°.

-

Calculation and Reporting: a. Calculate the specific rotation using the formula: [α] = α / (1 dm × c) . b. Report the value including the temperature, wavelength (D), and solvent, e.g., [α]D20 = +55° (c = 0.05, chloroform).

Caption: Workflow for Polarimetric Analysis of Chiral Compounds.

Thermal Properties: A Measure of Purity

Unlike optical rotation, thermal properties such as melting point and boiling point are identical for both enantiomers of a compound. Their value lies in assessing purity. Impurities disrupt the crystal lattice (for solids) or affect the vapor pressure (for liquids), leading to a depression and broadening of the melting point range or a change in the boiling point.

Data Summary: Thermal Properties

The data reveals a significant difference in the thermal properties between the enantiomerically pure forms and the racemic mixture. The pure enantiomers are reported as solids at room temperature, whereas the racemate is a liquid. This is a common phenomenon where the packing efficiency in the racemic crystal lattice is poorer than in the enantiopure lattice.

| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) | Source(s) |

| (R)-(+)-1-Phenyl-1-butanol | Solid | 44 - 46 | 115 | 14 | |

| (S)-(–)-1-Phenyl-1-butanol | Solid | 45 - 47 | 120 | 0.05 | |

| Racemic 1-Phenyl-1-butanol | Liquid | 16 | 170 | 760 (Standard) | [4][5] |

Note: Boiling points are highly dependent on pressure. The values for the enantiomers are given at reduced pressure, which is a standard technique to prevent decomposition at high temperatures.

Protocol: Micro Boiling Point Determination

For research-scale quantities, a micro boiling point determination is efficient and minimizes sample loss. The Thiele tube method provides uniform heating via convection of mineral oil.[6]

Objective: To accurately determine the boiling point of a liquid sample of 1-phenyl-1-butanol.

Instrumentation & Materials:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., 6x50 mm) or Durham tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

Step-by-Step Methodology:

-

Apparatus Assembly: a. Attach the small test tube to the thermometer using a rubber band such that the bottom of the tube is level with the thermometer bulb. b. Add 5-7 drops of the 1-phenyl-1-butanol sample into the test tube. c. Place the capillary tube, open end down, into the sample liquid.

-

Heating: a. Clamp the Thiele tube to a ring stand. b. Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is below the top arm of the tube. The thermometer bulb should be roughly centered.[6] c. Gently heat the side arm of the Thiele tube with a burner.[7]

-

Observation and Measurement: a. As the temperature rises, air trapped in the capillary tube will slowly bubble out. b. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7] This indicates the vapor pressure of the sample equals the external pressure. c. Remove the heat source and allow the apparatus to cool slowly. d. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

Validation: Compare the observed boiling point (and the pressure at which it was measured) to the literature value. A significant deviation suggests the presence of impurities.

Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.

Spectroscopic & Other Physical Properties

Spectroscopic methods provide confirmation of the molecular structure. For chiral compounds, standard spectroscopic techniques do not differentiate between enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of (R)- and (S)-1-phenyl-1-butanol are identical.[9] They confirm the connectivity of the atoms—the presence of the propyl chain, the phenyl group, and the alcohol proton—but provide no stereochemical information without the use of chiral shift reagents or chiral solvents. Spectra for the compound are publicly available for reference.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum is also identical for both enantiomers. Its primary diagnostic value is the confirmation of the hydroxyl (-OH) functional group, which appears as a characteristic broad absorption in the ~3200-3600 cm-1 region due to hydrogen bonding.[12]

-

Solubility: The racemic mixture is sparingly soluble in water, with an estimated solubility of 1885 mg/L at 25 °C.[13] The solubility of the pure enantiomers is expected to be similar.

Conclusion

The robust characterization of enantiomerically pure 1-phenyl-1-butanol relies on a multi-faceted analytical approach. While optical rotation via polarimetry stands as the definitive test for establishing the identity and purity of a specific enantiomer, thermal properties serve as crucial, complementary indicators of overall sample purity. Spectroscopic techniques validate the underlying molecular structure. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to confidently and accurately assess the physical properties of these vital chiral building blocks.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325938, 1-Phenylbutanol, (+)-. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95372, 1-Phenyl-1-butanol. Available at: [Link]

-

The Good Scents Company. 1-phenyl-1-butanol information. Available at: [Link]

-

National Institute of Standards and Technology. 1-Phenyl-1-butanol in NIST WebBook. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Phenyl-1-butanol. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

The Neotia University. Polarimeter Experiment. Available at: [Link]

-

University of Technology - Iraq. Experimental No. (2) Boiling Point. Available at: [Link]

-

Chemistry Steps. Specific Rotation. Available at: [Link]

-

University of Wisconsin–Madison MRSEC Education Group. Polarimetry Experiments. Available at: [Link]

-

JoVE. Boiling Points - Concept. Available at: [Link]

-

Chemistry LibreTexts. 5.5 Polarimetry. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

Journal of Chemical Education. Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. Available at: [Link]

-

The Chymist. Micro Boiling Point Determination. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. Available at: [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of 1-butanol. Available at: [Link]

-

SpectraBase. (S)-1-Phenylbutane-1-ol Spectrum. Available at: [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. cdn.pasco.com [cdn.pasco.com]

- 4. biosynth.com [biosynth.com]

- 5. 1-Phenyl-1-butanol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. NMR Spectrum of Butanol | Thermo Fisher Scientific - IN [thermofisher.com]

- 10. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1-phenyl-1-butanol, 614-14-2 [thegoodscentscompany.com]

(R)-(+)-1-Phenyl-1-butanol: A Versatile Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Synthesis

In the landscape of modern organic chemistry and pharmaceutical development, the concept of chirality is paramount. The spatial arrangement of atoms within a molecule can have profound implications for its biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational components in the construction of complex chiral molecules. Among these, (R)-(+)-1-Phenyl-1-butanol has emerged as a particularly valuable and versatile synthon, offering a unique combination of structural features and reactivity that make it a powerful tool in the arsenal of the synthetic chemist.

This technical guide provides a comprehensive overview of (R)-(+)-1-Phenyl-1-butanol as a chiral building block. We will delve into its intrinsic properties, explore the primary methodologies for its enantioselective synthesis, and showcase its application in the construction of valuable chiral molecules. This guide is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to inform laboratory practice.

Physicochemical and Spectroscopic Profile of (R)-(+)-1-Phenyl-1-butanol

(R)-(+)-1-Phenyl-1-butanol is a chiral secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the same stereocenter on a butane chain.[1] This specific three-dimensional arrangement, designated as the 'R' configuration, imparts a positive optical rotation.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid or solid | [3] |

| Melting Point | 44-46 °C | |

| Boiling Point | 115 °C at 14 mmHg | |

| Optical Rotation | [α]²⁰/D +55° (c=5 in chloroform) | |

| Enantiomeric Excess (ee) | Typically >98% (commercially available) | |

| CAS Number | 22144-60-1 |

Spectroscopic Data (Representative for 1-Phenyl-1-butanol):

While specific spectra for the (R)-enantiomer are proprietary to suppliers, the following data for racemic 1-phenyl-1-butanol from public databases provides the characteristic spectral features.

-

¹H NMR (Bruker WH-300): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the protons of the butyl chain.[2]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the phenyl ring, the carbinol carbon, and the carbons of the alkyl chain.[2]

-

Infrared (IR) Spectroscopy (FTIR): The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and absorptions in the aromatic and aliphatic C-H stretching regions.[2]

Enantioselective Synthesis of (R)-(+)-1-Phenyl-1-butanol

The efficient and selective synthesis of (R)-(+)-1-Phenyl-1-butanol is crucial for its application as a chiral building block. Several robust methods have been developed, primarily focusing on the asymmetric reduction of the corresponding prochiral ketone, butyrophenone (1-phenyl-1-butanone).

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones to alcohols. The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane source. The catalyst creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.

Causality Behind Experimental Choices: The choice of the (S)-CBS catalyst is critical for obtaining the (R)-alcohol. The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone. The steric hindrance within this complex dictates that the hydride is delivered to the Re face of the butyrophenone, yielding the (R)-enantiomer. Anhydrous conditions are essential as water can hydrolyze the borane reagent and the catalyst, leading to a decrease in enantioselectivity.

Experimental Protocol: CBS Reduction of Butyrophenone

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Butyrophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture for 10 minutes at 0 °C.

-

In a separate flask, dissolve butyrophenone (1.0 eq) in anhydrous THF.

-

Add the butyrophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.

-

Add 2 M hydrochloric acid and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude (R)-(+)-1-Phenyl-1-butanol.

-

Purify the product by flash column chromatography on silica gel.

Expected Outcome:

-

Yield: 85-95%

-

Enantiomeric Excess (ee): >95%

Mechanism of CBS Reduction:

Caption: CBS Reduction Workflow.

Biocatalytic Asymmetric Reduction using Whole Cells

An increasingly attractive alternative to chemical catalysis is the use of whole-cell biocatalysts, such as bacteria or yeast. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions (aqueous media, ambient temperature, and pressure). Certain microorganisms, like Rhodococcus erythropolis, possess oxidoreductase enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.

Causality Behind Experimental Choices: The selection of the microorganism is critical, as different species and even strains can exhibit different stereoselectivities. The use of a co-solvent like isopropanol can serve a dual purpose: it can enhance the solubility of the hydrophobic butyrophenone in the aqueous medium and also act as a sacrificial hydride donor for the regeneration of the NADH/NADPH cofactor required by the enzymes.

Experimental Protocol: Whole-Cell Bioreduction of Butyrophenone

Materials:

-

Culture of Rhodococcus erythropolis (e.g., ATCC 4277)

-

Nutrient broth for cell growth

-

Butyrophenone

-

Isopropanol

-

Phosphate buffer (pH 7.0)

-

Centrifuge and incubator shaker

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cell Culture: Inoculate a sterile nutrient broth with Rhodococcus erythropolis and incubate at 30 °C with shaking until the cells reach the late exponential phase of growth.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.

-

Bioreduction: Resuspend the cell pellet in phosphate buffer to a desired cell concentration.

-

Add butyrophenone to the cell suspension.

-

Add isopropanol as a co-solvent and for cofactor regeneration.

-

Incubate the reaction mixture at 30 °C with shaking. Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude (R)-(+)-1-Phenyl-1-butanol.

-

Purify the product by flash column chromatography.

Expected Outcome:

-

Yield: Variable, dependent on reaction conditions and microbial activity.

-

Enantiomeric Excess (ee): Often >99%

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture of chiral molecules. In the case of 1-phenyl-1-butanol, this can be achieved using a lipase enzyme, which will selectively acylate one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol, which will be highly enriched in the less reactive enantiomer, and the acylated product, which will be enriched in the more reactive enantiomer.

Causality Behind Experimental Choices: The choice of lipase is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known to be highly effective for the resolution of secondary alcohols. The acyl donor, such as vinyl acetate, is chosen because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-1-butanol

Materials:

-

Racemic 1-phenyl-1-butanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware, magnetic stirrer, and temperature control.

Procedure:

-

To a flask containing racemic 1-phenyl-1-butanol dissolved in an anhydrous organic solvent, add Novozym 435.

-

Add vinyl acetate to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by GC or HPLC to determine the conversion.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (R)-(+)-1-Phenyl-1-butanol from the acylated (S)-enantiomer by column chromatography.

Expected Outcome:

-

Yield of (R)-alcohol: Theoretically maximum of 50%

-

Enantiomeric Excess (ee) of (R)-alcohol: Can be >99%

Mechanism of Lipase-Catalyzed Transesterification:

Caption: Lipase Kinetic Resolution.

Applications of (R)-(+)-1-Phenyl-1-butanol in Asymmetric Synthesis

The utility of (R)-(+)-1-Phenyl-1-butanol as a chiral building block stems from its well-defined stereocenter and the presence of a hydroxyl group that can be readily transformed into other functionalities.

Synthesis of Chiral Pharmaceuticals

While direct, large-scale industrial syntheses of specific drugs starting from (R)-(+)-1-Phenyl-1-butanol are not always publicly disclosed, its structural motif is present in several active pharmaceutical ingredients (APIs). It can serve as a key intermediate in the synthesis of compounds where a chiral benzylic alcohol is required. For example, the core structure is related to intermediates in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds. Its value lies in providing a stereochemically defined starting point, which can significantly shorten synthetic routes and improve the overall efficiency and enantiopurity of the final API.

Synthesis of Chiral Ligands

Chiral ligands are essential components of many transition metal catalysts used in asymmetric synthesis. The hydroxyl group of (R)-(+)-1-Phenyl-1-butanol can be derivatized to introduce phosphine groups, creating chiral phosphine ligands.[4] These ligands can then be used to create chiral catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The stereochemistry of the final product in these reactions is dictated by the chirality of the ligand, which originates from the (R)-(+)-1-Phenyl-1-butanol starting material.

Illustrative Synthetic Scheme:

Caption: Chiral Ligand Synthesis.

Conclusion

(R)-(+)-1-Phenyl-1-butanol stands out as a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its ready availability in high enantiopuric form, coupled with its straightforward incorporation into more complex molecules, makes it an attractive starting material for a wide range of applications. The synthetic methodologies for its preparation, from the well-established CBS reduction to greener biocatalytic approaches, offer chemists a choice of robust and efficient routes. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral synthons like (R)-(+)-1-Phenyl-1-butanol is set to increase, solidifying its role as a cornerstone in the construction of a chiral world.

References

-

Supramolecular Structure of Phenyl Derivatives of Butanol Isomers - ACS Publications. (URL: [Link])

-

1-Phenyl-1-butanol | C10H14O | CID 95352 - PubChem. (URL: [Link])

-

1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem. (URL: [Link])

-

1-Phenyl-1-butanol - NIST WebBook. (URL: [Link])

-

Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and applications of high-performance P-chiral phosphine ligands - ResearchGate. (URL: [Link])

-

Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - ResearchGate. (URL: [Link])

- EP2108653A1 - Process for preparing budesonide - Google P

-

Stereoselective Bioreduction of Acetophenone to (R)-1-Phenylethanol by Bacillus thuringiensis - Bentham Science Publisher. (URL: [Link])

-

Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. (URL: [Link])

-

Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique | Request PDF - ResearchGate. (URL: [Link])

-

FULL PAPER Stereoselective Bioreduction of Telluro-acetophenones to Optically Active Hydroxy Tellurides - CORE. (URL: [Link])

- CN107021992B - A kind of synthetic method of budesonide intermediate budesonide -17- acetate - Google P

-

Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - ResearchGate. (URL: [Link])

-

Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones - Semantic Scholar. (URL: [Link])

Sources

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols

Abstract

This in-depth technical guide charts the historical and scientific journey of chiral secondary alcohols, from the foundational discovery of molecular asymmetry to the sophisticated enantioselective synthetic methods that are paramount in modern drug development and scientific research. We delve into the pivotal discoveries of pioneers like Pasteur, Fischer, and Prelog, and provide a comprehensive overview of the evolution of analytical techniques that enabled the characterization of these stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, offering not only a rich historical context but also detailed, field-proven protocols for the resolution and asymmetric synthesis of chiral secondary alcohols. By explaining the causality behind experimental choices and grounding claims in authoritative references, we aim to provide a trustworthy and expert resource that bridges the gap between historical understanding and contemporary application.

The Dawn of a New Dimension in Chemistry: The Discovery of Chirality

The concept of molecular "handedness," or chirality, is a cornerstone of modern chemistry, yet its origins lie in the mid-19th century with the meticulous observations of a young French scientist, Louis Pasteur. His work with tartaric acid, a byproduct of wine fermentation, would forever change our understanding of molecular structure.

In 1848, Pasteur was investigating the puzzling observation that tartaric acid derived from wine was optically active (it rotated the plane of polarized light), while a synthetically produced version, known as racemic acid, was optically inactive, despite having the same elemental composition.[1] Through careful crystallization of the sodium ammonium salt of racemic acid, Pasteur noticed the formation of two distinct types of crystals that were mirror images of each other.[2] With the aid of a microscope and a pair of tweezers, he painstakingly separated the "right-handed" and "left-handed" crystals. When he dissolved each type of crystal in water and measured their optical activity with a polarimeter, he made a groundbreaking discovery: the solution of right-handed crystals rotated polarized light in the same direction as the natural tartaric acid, while the solution of left-handed crystals rotated it in the opposite direction by an equal amount.[2] An equal mixture of the two, mirroring the original racemic acid, showed no optical activity.

This elegant experiment provided the first conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules. Pasteur correctly hypothesized that this difference in optical activity stemmed from the three-dimensional arrangement of the atoms within the molecules themselves, a concept that was ahead of its time.[2]

Building on the Foundation: Key Figures and Concepts in Stereochemistry

Pasteur's discovery laid the groundwork for the field of stereochemistry. The subsequent decades saw brilliant minds further developing the theoretical and practical understanding of three-dimensional molecular architecture.

The Tetrahedral Carbon and the "Lock and Key"

In 1874, Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed the concept of the tetrahedral carbon atom, providing a theoretical framework for the observed isomerism. This model explained how a carbon atom bonded to four different substituents could exist in two non-superimposable mirror-image forms.

Emil Fischer , a towering figure in organic chemistry, made monumental contributions to the understanding of stereochemistry, particularly in the context of carbohydrates. He introduced the Fischer projection, a two-dimensional representation of a three-dimensional molecule, which became an invaluable tool for visualizing and distinguishing between stereoisomers.[3] His work on the synthesis and characterization of sugars earned him the Nobel Prize in Chemistry in 1902.[4] Furthermore, Fischer's "lock-and-key" analogy for enzyme-substrate interactions in 1894 provided a conceptual basis for understanding the stereospecificity of biological processes, a phenomenon that underpins the importance of chiral molecules in drug development.[5]

Establishing the Language of Chirality: The Cahn-Ingold-Prelog (CIP) Rules

As the number of known chiral compounds grew, a systematic and unambiguous method for naming enantiomers became essential. In the mid-20th century, Vladimir Prelog , along with Robert Cahn and Christopher Ingold, developed the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This system assigns a priority to the substituents around a chiral center based on atomic number, allowing for the unambiguous designation of each enantiomer as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). Prelog's extensive research into the stereochemistry of natural products and enzymatic reactions further solidified the importance of chirality in the biological sciences, for which he was a co-recipient of the Nobel Prize in Chemistry in 1975.[8]

The Evolution of Analytical Techniques for Chiral Discrimination

The ability to synthesize and utilize chiral secondary alcohols is intrinsically linked to the development of analytical methods to distinguish and quantify enantiomers.

Polarimetry: The Original Tool

The polarimeter, the instrument used by Pasteur, was the first tool for studying chiral molecules.[9] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10] The magnitude and direction of this rotation are characteristic of a specific enantiomer at a given concentration, wavelength, and temperature. For many years, polarimetry was the sole method for assessing the enantiomeric purity of a sample.[11]

Chiral Chromatography: The Modern Standard

The advent of chromatography revolutionized the separation and analysis of chemical mixtures. The development of chiral chromatography in the latter half of the 20th century provided a powerful tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.[12] The 1980s saw a surge in the development of new and efficient CSPs, making chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) routine analytical methods.[13] Today, chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a sample with high accuracy and precision.[14][15]

| Analytical Technique | Principle of Operation | Historical Significance |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance.[10] | The first technique to demonstrate the existence of enantiomers and a primary tool for early stereochemical studies.[9] |

| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase leads to their separation.[12] | Enabled the routine and accurate determination of enantiomeric excess, facilitating the development of asymmetric synthesis.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. | Provides detailed structural information and can be used for enantiomeric excess determination. |

| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector.[15] | Offers high separation efficiency and requires only small sample volumes. |

Methods for Obtaining Enantiomerically Pure Secondary Alcohols

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of various methods to obtain them from racemic mixtures or through direct asymmetric synthesis.

Classical Resolution: The Foundational Approach

The principle behind Pasteur's manual separation of crystals can be extended to a more general and practical method known as classical resolution or resolution by diastereomeric salt formation . This technique involves reacting a racemic secondary alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization.[16] Subsequent removal of the resolving agent yields the separated enantiomers.

Experimental Protocol: Resolution of (±)-1-Phenylethanol via Diastereomeric Salt Formation

This protocol describes the resolution of racemic 1-phenylethanol by forming diastereomeric salts with enantiomerically pure tartaric acid.[17][18]

Materials:

-

(±)-1-Phenylethanol

-

(L)-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Procedure:

-

Esterification: In a round-bottom flask, dissolve (±)-1-phenylethanol and an equimolar amount of phthalic anhydride in pyridine. Heat the mixture to reflux for 2 hours. After cooling, pour the reaction mixture into ice-cold dilute HCl and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the racemic phthalate half-ester.

-

Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in hot methanol. In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in hot methanol. Slowly add the tartaric acid solution to the half-ester solution. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Separation of Diastereomers: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other. Recrystallize the solid from methanol until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

-

Liberation of the Enantiomerically Pure Alcohol: Treat the purified diastereomeric salt with an aqueous NaOH solution to hydrolyze the ester and neutralize the tartaric acid. Extract the liberated (R)- or (S)-1-phenylethanol with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically pure alcohol. The enantiomeric excess can be determined by chiral GC or HPLC.

Kinetic Resolution: Exploiting Reaction Rate Differences

Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. In the case of a racemic secondary alcohol, a chiral catalyst can selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. A significant advancement in this area is dynamic kinetic resolution (DKR) , where the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[19]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol details the enzymatic kinetic resolution of racemic 1-phenylethanol using a lipase.[20][21][22]

Materials:

-

(±)-1-Phenylethanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene or hexane)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

Reaction Setup: To a flame-dried flask containing a magnetic stir bar, add (±)-1-phenylethanol and the anhydrous solvent. Add the immobilized lipase (typically 5-10% by weight of the alcohol).

-

Acylation: Add vinyl acetate (as the acyl donor) to the reaction mixture. Seal the flask and stir at a controlled temperature (e.g., 40-60 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

-

Workup and Separation: Once the desired conversion is reached, filter off the immobilized lipase (which can often be reused). Remove the solvent under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by column chromatography.

-

Hydrolysis (optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding alcohol.

Asymmetric Synthesis: Building Chirality from the Ground Up

The most elegant and often most efficient method for obtaining enantiomerically pure secondary alcohols is through asymmetric synthesis .[23][24] This approach involves the creation of a chiral center from a prochiral starting material using a chiral catalyst or reagent. Several powerful methods have been developed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.

Key Methodologies in Asymmetric Synthesis of Secondary Alcohols:

-

Noyori Asymmetric Hydrogenation: Developed by Ryoji Noyori (Nobel Prize in Chemistry, 2001), this method utilizes ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) to reduce ketones to alcohols with high enantioselectivity.[20]

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, developed by E.J. Corey (Nobel Prize in Chemistry, 1990), to catalyze the enantioselective reduction of ketones with borane.[25]

-

Sharpless Asymmetric Epoxidation: While primarily used to create chiral epoxides from allylic alcohols, the resulting epoxy alcohols are versatile intermediates that can be readily converted to chiral secondary alcohols. K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions.

Conclusion and Future Outlook

The journey from Pasteur's painstaking separation of tartrate crystals to the modern-day catalytic asymmetric synthesis of chiral secondary alcohols is a testament to the power of scientific inquiry and innovation. What began as a curiosity about the interaction of light with molecules has blossomed into a field that is indispensable to the creation of life-saving medicines and advanced materials. The principles of stereochemistry, once a niche area of study, are now fundamental to organic chemistry and drug development.

Looking ahead, the field continues to evolve. The development of more efficient, selective, and sustainable catalytic systems remains a key area of research. The principles of green chemistry are increasingly being applied to asymmetric synthesis, with a focus on using earth-abundant metal catalysts, organocatalysts, and biocatalysts. Furthermore, the integration of computational chemistry and high-throughput screening is accelerating the discovery of new chiral catalysts and the optimization of reaction conditions. The legacy of the pioneers of stereochemistry continues to inspire new generations of scientists to explore the fascinating world of three-dimensional molecular architecture and its profound impact on our world.

References

-

The Evolution of Chiral Chromatography. LCGC International. [Link]

-

How sweet it is! Emil Fischer's sterochemical studies of glucose. American Chemical Society. [Link]

-

Emil Fischer. MSU Chemistry. [Link]

-

Emil Fischer (1852–1919): The Stereochemical Nature of Sugars. Semantic Scholar. [Link]

-

Polarimeters.pdf. UC Homepages. [Link]

-

Vladimir Prelog. Comptes Rendus de l'Académie des Sciences. [Link]

-

Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

-

Vladimir Prelog. MSU Chemistry. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Gurus of Chiral Separations. The Analytical Scientist. [Link]

-

Vladimir Prelog | Nobel Prize, Organic Chemistry, Synthesis. Britannica. [Link]

-

Emil Fischer. Wikipedia. [Link]

-

Vladimir Prelog. Wikipedia. [Link]

-

Sharpless epoxidation. Wikipedia. [Link]

-

Vladimir Prelog. ETH Zurich - D-CHAB. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. C&EN. [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

-

5.5 Polarimetry. Chemistry LibreTexts. [Link]

-

14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]

-

Enantioseparation of secondary alcohols by diastereoisomeric salt formation. ResearchGate. [Link]

-

Enantioseparation of secondary alcohols by diastereoisomeric salt formation. PubMed. [Link]

-

Polarimeter. Wikipedia. [Link]

-

STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. [Link]

-

History of Optical Isomerism - Stereochemistry. YouTube. [Link]

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Modification of the mechanism of Marckwald asymmetric synthesis. ResearchGate. [Link]

-

Asymmetric Synthesis. University of Windsor. [Link]

-

Polarimetry. Pacific BioLabs. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

-

Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate: Biocatalysis and Biotransformation. Taylor & Francis Online. [Link]

-